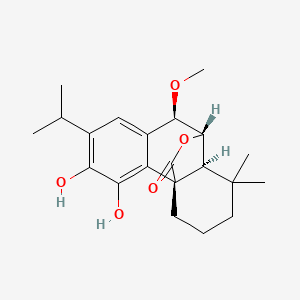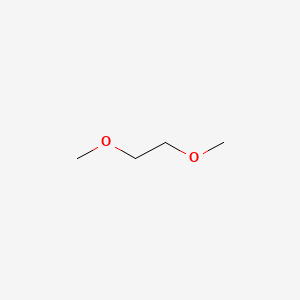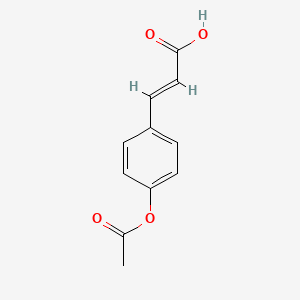
4-Acetoxycinnamic acid
概要
説明
4-Acetoxycinnamic acid: is an organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . It is an acetate ester derived from the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . This compound is a member of cinnamic acids and phenyl acetates .
作用機序
Target of Action
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and phenyl acetates It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
As an acetate ester, it may undergo hydrolysis in the body, releasing acetic acid and trans-4-coumaric acid . These compounds could then interact with various biological targets.
Biochemical Pathways
Cinnamic acid, from which this compound is derived, is a central intermediate in the biosynthesis of numerous natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids
Pharmacokinetics
As an acetate ester, it is likely to be metabolized in the body through ester hydrolysis, releasing acetic acid and trans-4-coumaric acid .
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
生化学分析
Biochemical Properties
4-Acetoxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzymatic decarboxylation and carboxylation. It interacts with enzymes such as ferulic acid decarboxylase (Fdc1), which catalyzes the decarboxylation of cinnamic acid derivatives . This interaction is crucial for the conversion of this compound into other biologically active compounds. Additionally, this compound is involved in reversible carboxylation reactions, contributing to carbon dioxide fixation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the decarboxylation activity of Fdc1, leading to increased production of cinnamic acid . This compound also affects the expression of genes involved in metabolic pathways, thereby modulating cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, altering cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of ferulic acid decarboxylase, facilitating the decarboxylation reaction . This binding interaction is essential for the conversion of this compound into other metabolites. Additionally, this compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects, including alterations in enzyme activity and gene expression . Threshold effects have been observed, where specific dosages result in significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the decarboxylation and carboxylation processes catalyzed by ferulic acid decarboxylase . It interacts with enzymes such as FMN reductase, which plays a role in the synthesis of prFMN, a cofactor essential for the decarboxylation reaction . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic activity of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can affect its biological activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects . The localization of this compound within subcellular compartments can impact its activity and function, contributing to its overall biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetoxycinnamic acid can be synthesized through the esterification of trans-4-coumaric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
化学反応の分析
Types of Reactions: 4-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
4-Acetoxycinnamic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
類似化合物との比較
Trans-4-coumaric acid: The parent compound from which 4-acetoxycinnamic acid is derived.
Cinnamic acid: A structurally related compound with similar chemical properties.
Phenylacetic acid: Another related compound with a phenyl group attached to an acetic acid moiety.
Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound, trans-4-coumaric acid . This ester group allows for specific interactions with enzymes and other molecular targets, making it valuable in various research and industrial applications .
特性
IUPAC Name |
(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBHNKBISXCEP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-19-8 | |
| Record name | p-Acetoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-acetoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystallization behavior of 4-acetoxycinnamic acid?
A1: While many oxygenated aromatic compounds tend to form crystal structures characterized by a 4 Å short axis (β-structure) due to C–H ⋯ O hydrogen bonding, this compound deviates from this trend. [] This is attributed to the limited number of oxygen atoms available for C–H ⋯ O bond formation in its structure. [] This highlights the crucial role of oxygen atom availability in influencing the crystal packing of such compounds.
Q2: Can this compound be used to create unique polymer structures?
A2: Yes, this compound serves as a precursor for poly(p-oxycinnamoyl) (POC). Research shows that controlling the polymerization conditions of this compound can yield various POC morphologies. For example, polymerization in liquid paraffin produces microspheres. [] Furthermore, manipulating temperature during polymerization, combined with the use of coalescence inhibitors, enables the fabrication of POC nanoparticles. [] This control over morphology is valuable for potential applications in materials science.
Q3: How does stirring affect the polymerization of this compound?
A3: Stirring plays a significant role in the morphology of POC derived from this compound. While polymerization without stirring leads to microsphere formation, the introduction of shearing forces during polymerization results in the formation of rod-like crystals. [] This morphological change is attributed to hydrodynamically induced crystallization caused by Taylor vortices generated at specific stirring speeds. [] This finding presents a novel method for fabricating fine fibers of aromatic polymers.
Q4: Can this compound be utilized in enzymatic reactions?
A4: Yes, this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). [] Fdc1 catalyzes the decarboxylation of this compound, and this reaction is reversible, enabling carbon dioxide fixation. [] This enzymatic approach offers a green route for producing valuable compounds and highlights the potential of this compound in biocatalysis.
Q5: What is the significance of prenylated flavin (prFMN) in reactions involving this compound?
A5: Prenylated flavin (prFMN) is a crucial cofactor for the enzymatic activity of Fdc1. [] The efficiency of this compound decarboxylation by Fdc1 is significantly enhanced by increasing the availability of prFMN. [] This highlights the importance of optimizing prFMN synthesis for maximizing the efficiency of enzymatic reactions involving this compound.
Q6: Has this compound been identified in natural sources?
A6: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia. [] This finding suggests a potential source for natural extraction and highlights the presence of this compound in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)


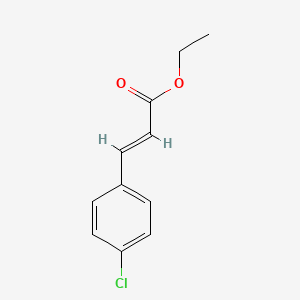


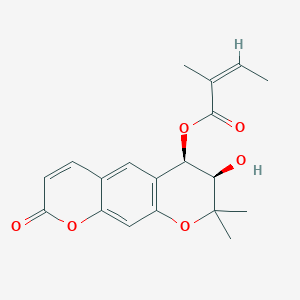
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B3028622.png)

